molecular formula C14H12FNO B3043724 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone CAS No. 914635-88-4

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Cat. No.: B3043724
CAS No.: 914635-88-4
M. Wt: 229.25 g/mol
InChI Key: LGYTXAVKLVORTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further substituted with a methyl group and an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroacetophenone and 2-methylpyridine.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluoroacetophenone and 2-methylpyridine in the presence of a suitable catalyst, such as an acid or base.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridine ring can participate in hydrogen bonding or π-π interactions. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: A simpler analog with similar reactivity but lacking the pyridine ring.

    2-Methyl-3-pyridyl ethanone: Similar structure but without the fluorophenyl group.

Uniqueness: 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone is unique due to the combination of the fluorophenyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYTXAVKLVORTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.